1-Cyclobutylmethyl-3-methyl-1H-pyrazol-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutylmethyl-3-methyl-1H-pyrazol-4-ylamine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a cyclobutylmethyl group attached to a pyrazole ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-Cyclobutylmethyl-3-methyl-1H-pyrazol-4-ylamine typically involves the reaction of cyclobutylmethylamine with 3-methyl-1H-pyrazole under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
1-Cyclobutylmethyl-3-methyl-1H-pyrazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclobutylmethyl-3-methyl-1H-pyrazol-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclobutylmethyl-3-methyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Cyclobutylmethyl-3-methyl-1H-pyrazol-4-ylamine can be compared with other similar compounds in the pyrazole family:
1-Cyclobutyl-3-methyl-1H-pyrazol-4-ylamine: Similar in structure but differs in the position of the cyclobutyl group.
3-Methyl-1H-pyrazol-4-ylamine: Lacks the cyclobutylmethyl group, resulting in different chemical properties.
1-Cyclobutylmethyl-1H-pyrazol-3-ylamine: Another isomer with different substitution patterns
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C9H15N3/c1-7-9(10)6-12(11-7)5-8-3-2-4-8/h6,8H,2-5,10H2,1H3 |
InChI Key |
XRTXXNWQJQAMQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.